N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a compound that belongs to a novel series of pyrazolo [3,4-d]pyrimidine-based compounds . These compounds have been designed and synthesized as FLT3 inhibitors .
Synthesis Analysis
The synthesis of these compounds involves linking a piperazine ring to different aromatic moieties through various linkages . The specific synthesis process for “this compound” is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of this compound, like others in its series, is based on a pyrazolo[3,4-d]pyrimidine core . This core is linked to a piperazine ring and bears different aromatic moieties .Scientific Research Applications
Neuroinflammation Imaging
N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide and its derivatives have been extensively studied for their potential to bind to the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. The derivatives of this compound have shown subnanomolar affinity for TSPO, comparable to established compounds. They have been used in in vivo positron emission tomography (PET) imaging to investigate brain uptake and local accumulation in rodent models of neuroinflammation, confirming their potential as PET radiotracers for neuroinflammation imaging (Damont et al., 2015).
Anticancer Activity
Studies have also been conducted on derivatives of this compound for their anticancer activity. One study synthesized novel fluoro-substituted benzo[b]pyran derivatives, which were tested against human cancer cell lines (lung, breast, and CNS cancer), showing anticancer activity at low concentrations compared to reference drugs (Hammam et al., 2005). Another research synthesized various derivatives with aryloxy groups attached to the pyrimidine ring, testing their anticancer activity on 60 cancer cell lines, with one compound showing significant growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).
Anti-inflammatory Activity
Compounds derived from this compound have also been investigated for their anti-inflammatory activity. A study synthesized several derivatives and tested them for anti-inflammatory activity, with some showing significant activity (Sunder et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key protein involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation.
Mode of Action
The compound interacts with its target, EGFR-TK, by inhibiting its activity . This inhibition occurs as the compound binds to the ATP-binding site of the kinase, preventing ATP from binding and thus blocking the phosphorylation process essential for signal transduction .
Biochemical Pathways
By inhibiting EGFR-TK, the compound affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. Therefore, their inhibition can lead to reduced cell proliferation and induced apoptosis in cancer cells .
Result of Action
The inhibition of EGFR-TK by this compound leads to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells . This can result in the reduction of tumor growth and size. Additionally, the compound has shown potential anti-proliferative activity against a panel of 60 cancer cell lines .
Future Directions
The future directions for the research and development of “N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” and similar compounds could include further studies on their potential as anti-cancer agents . Additionally, more detailed studies on their synthesis, chemical properties, and safety could be beneficial.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c21-15-8-6-14(7-9-15)10-22-18(27)12-25-13-23-19-17(20(25)28)11-24-26(19)16-4-2-1-3-5-16/h1-9,11,13H,10,12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZACXDNYVXNPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.